

5-Chloro-3-ethyl-7-azaindole molecular weight and formula

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Compound of Interest

Compound Name: 5-Chloro-3-ethyl-7-azaindole

Cat. No.: B13705940

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An In-Depth Technical Guide to **5-Chloro-3-ethyl-7-azaindole**: Physicochemical Profiling, Analytical Validation, and Drug Design Utility

Executive Summary

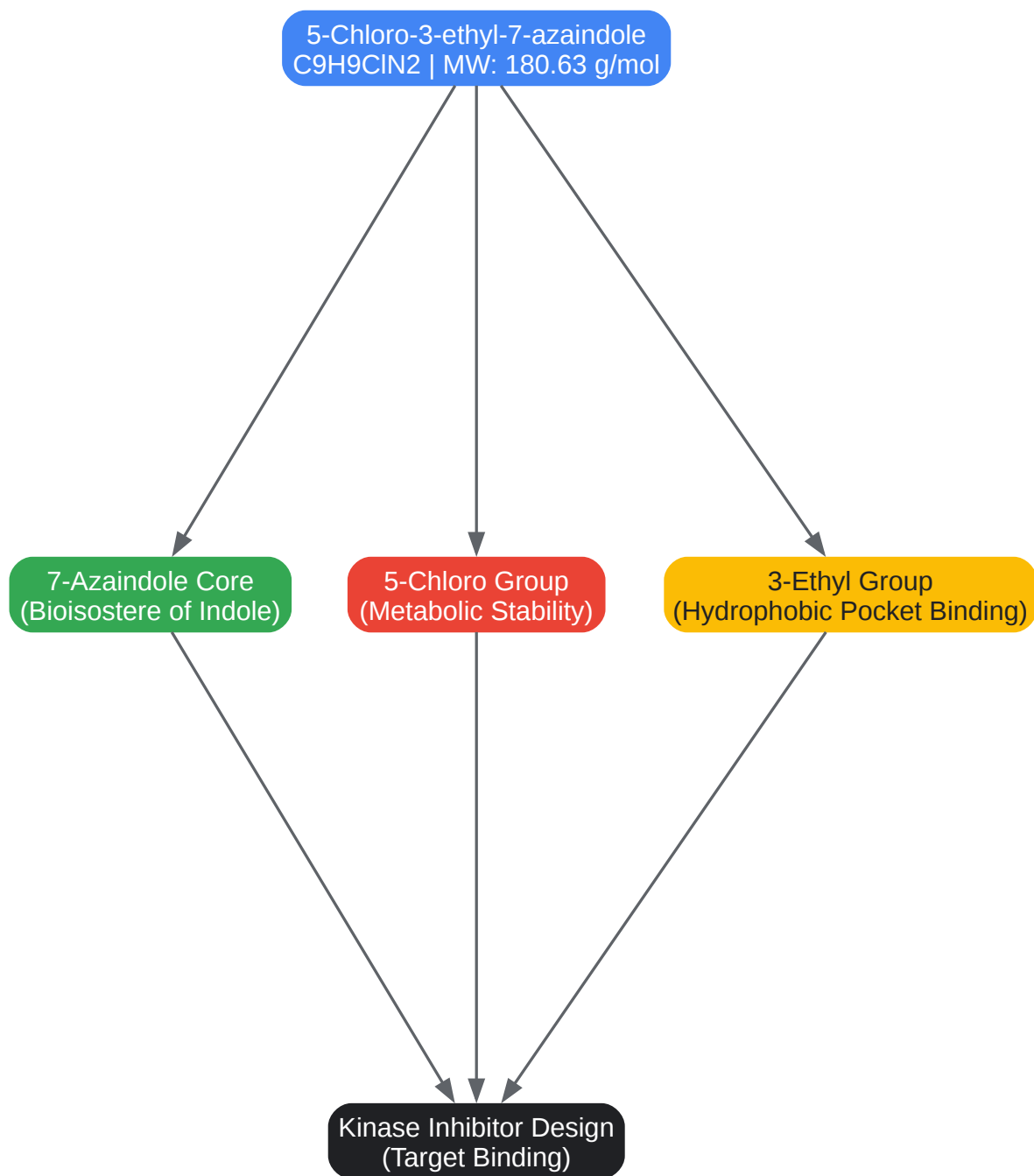
In modern medicinal chemistry and rational drug design, the selection of highly optimized heterocyclic building blocks is paramount. **5-Chloro-3-ethyl-7-azaindole** (IUPAC: 5-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine; CAS: 2089132-09-0) [1] represents a highly specialized scaffold frequently utilized in the development of kinase inhibitors. With a molecular formula of C₉H₉ClN₂ and a molecular weight of 180.63 g/mol, this compound integrates the bioisosteric advantages of the 7-azaindole core with targeted steric and electronic modifications.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the causality behind the structural features of **5-Chloro-3-ethyl-7-azaindole**, outline a self-validating analytical protocol for its verification, and summarize its quantitative physicochemical data.

Structural Deconstruction & Causality in Drug Design

The structural architecture of **5-Chloro-3-ethyl-7-azaindole** is not arbitrary; each moiety serves a distinct, causal function in pharmacokinetics and target engagement [2].

- **The 7-Azaindole Core (1H-pyrrolo[2,3-b]pyridine):** Formally derived by replacing the benzene ring of an indole with a pyridine ring, the 7-azaindole core is a privileged scaffold [2]. The nitrogen at the 7-position acts as a critical hydrogen-bond acceptor. In kinase inhibitor design, this motif perfectly mimics the purine ring of ATP, allowing it to anchor securely to the hinge region of the kinase domain. Furthermore, the introduction of the pyridine nitrogen significantly lowers the overall lipophilicity (LogP) compared to standard indoles, thereby improving aqueous solubility—a critical parameter for oral bioavailability.
- **5-Chloro Substitution:** Halogenation at the 5-position is a deliberate metabolic shield. Cytochrome P450 enzymes frequently target electron-rich aromatic positions for oxidative metabolism. The electron-withdrawing nature and steric bulk of the chlorine atom block these metabolic hotspots, thereby extending the biological half-life of the resulting drug candidate.
- **3-Ethyl Substitution:** The ethyl group at the 3-position provides highly specific steric bulk. In the context of receptor binding, this aliphatic chain is designed to project into and occupy adjacent hydrophobic pockets within the target protein, significantly enhancing binding affinity through van der Waals interactions.



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Structural deconstruction of **5-Chloro-3-ethyl-7-azaindole** for kinase inhibitor design.

Quantitative Physicochemical Profile

To facilitate rapid assessment for high-throughput screening and computational modeling, the core quantitative parameters of **5-Chloro-3-ethyl-7-azaindole** are summarized below [3].

| Parameter | Value | Scientific Implication |
|---------------------------|--|--|
| IUPAC Name | 5-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine | Standardized nomenclature for structural identification. |
| CAS Registry Number | 2089132-09-0 | Unique identifier for procurement and database cross-referencing. |
| Molecular Formula | C ₉ H ₉ ClN ₂ | Defines the exact atomic composition. |
| Molecular Weight | 180.63 g/mol | Low molecular weight ensures the final drug stays within Lipinski's Rule of 5. |
| Exact Mass (Monoisotopic) | 180.045 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 1 (Pyrrole NH) | Facilitates interaction with kinase hinge region backbone carbonyls. |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | Facilitates interaction with kinase hinge region backbone amides. |

Analytical Validation Protocol: LC-MS & Isotopic Verification

Trustworthiness in synthetic chemistry relies on self-validating analytical systems. To confirm the molecular weight (180.63 g/mol) and formula (C₉H₉ClN₂) of a synthesized or procured

batch of **5-Chloro-3-ethyl-7-azaindole**, we employ a High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) workflow.

This protocol is "self-validating" because it relies on the natural isotopic distribution of chlorine (35 Cl and 37 Cl) to confirm the molecular formula, rather than relying solely on the exact mass.

Step-by-Step Methodology

Step 1: Sample Preparation

- Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock. Dilute 10 μ L of this stock into 990 μ L of a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.
- Causality: Formic acid acts as a proton source, ensuring the compound is pre-ionized as $[M+H]^+$ prior to entering the electrospray ionization (ESI) source, which drastically improves signal-to-noise ratio.

Step 2: UHPLC Separation

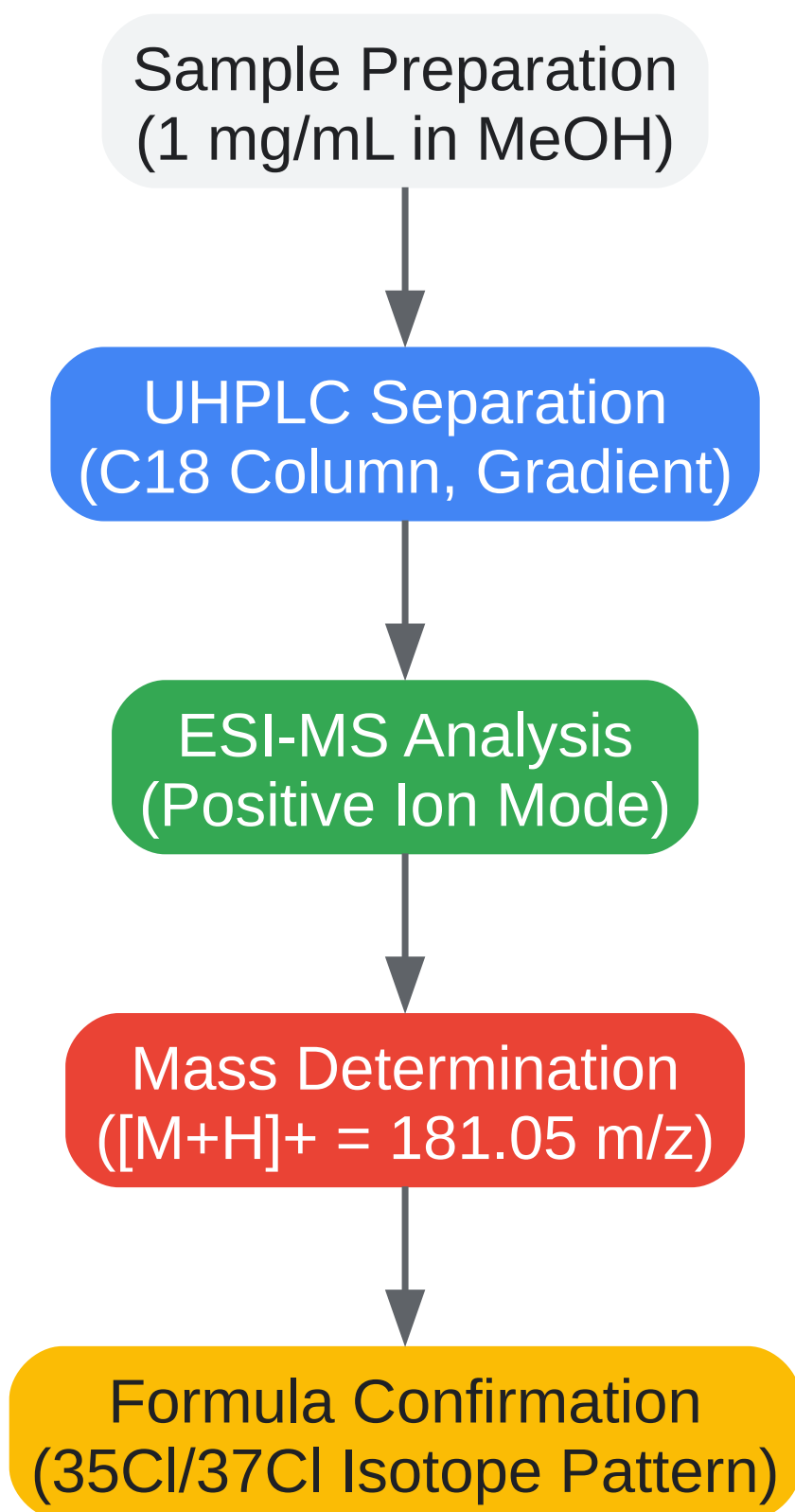
- Action: Inject 2 μ L onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.
- Causality: The C18 column separates the target compound from any synthetic byproducts (e.g., unreacted starting materials or des-chloro impurities). The gradient ensures sharp peak elution based on the compound's lipophilicity.

Step 3: ESI-MS Analysis (Positive Ion Mode)

- Action: Subject the eluent to positive mode ESI-MS. Scan the mass range from 100 to 400 m/z.
- Causality: The basic nature of the 7-azaindole core readily accepts a proton, making positive ion mode the optimal choice for detection.

Step 4: Data Interpretation & Formula Confirmation (Self-Validation)

- Action: Locate the primary peak in the Total Ion Chromatogram (TIC). Extract the mass spectrum. You must observe a base peak at m/z 181.05 ($[M+H]^+$ for 35 Cl) and a secondary peak at m/z 183.05 ($[M+H]^+$ for 37 Cl).
- Causality: Chlorine naturally exists as 35 Cl (~75%) and 37 Cl (~25%). Observing a strict 3:1 intensity ratio between m/z 181.05 and 183.05 provides definitive, self-validating proof that the molecular formula contains exactly one chlorine atom, confirming C₉H₉ClN₂.



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LC-MS analytical workflow for validating the molecular weight and formula of C₉H₉ClN₂.

Conclusion

5-Chloro-3-ethyl-7-azaindole (C₉H₉CIN₂, MW: 180.63 g/mol) is a highly rationalized building block. By understanding the causality behind its structural components—the kinase-mimicking 7-azaindole core, the metabolically stabilizing 5-chloro group, and the sterically demanding 3-ethyl group—researchers can effectively leverage this compound in advanced drug discovery pipelines. Strict adherence to isotopic LC-MS validation ensures the integrity of downstream synthetic workflows.

References

- BLD Pharm. "1505311-42-1 | (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine - Related Products: 2089132-09-0 (5-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine)".
- Thieme Connect. "Product Class 22: Azaindoles and Their Derivatives".
- GuideChem. "3-[(2-Chlorophenyl)amino]propanenitrile 94-89-3 wiki - Guidechem (C₉H₉CIN₂ Molecular Weight and Properties)".
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Phone: (601) 213-4426

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